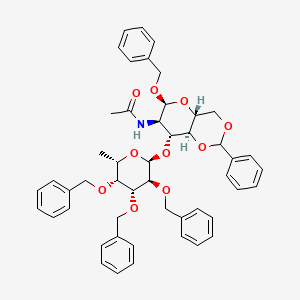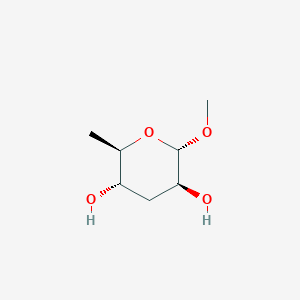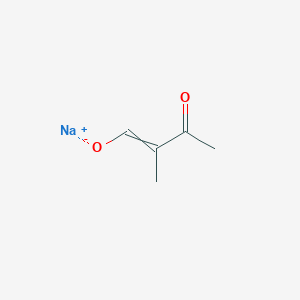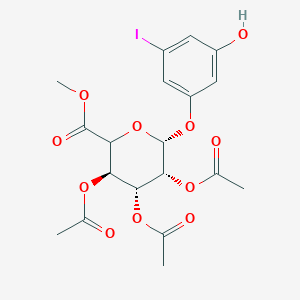
Benzyl 2-Acetamido-2-deoxy-3-O-(2,3,4-tri-O-benzyl-alpha-L-fucopyranosyl)-4,6-benzylidene-alpha-D-glucopyran
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of this compound involves multi-step chemical reactions, starting from simpler sugar derivatives and gradually adding protective groups and sugar units to build up the complex structure. One synthesis pathway describes the condensation of benzyl 2-acetamido-4,6-O-benzylidene-2-deoxy-alpha-D-galactopyranoside with 2,3,4-tri-O-acetyl-alpha-D-fucopyranosyl bromide, followed by several steps of protection and deprotection, to yield the desired oligosaccharide. This process includes key steps such as the cleavage of the benzylidene group, deacetylation, and glycosylation reactions (Piskorz, Abbas, & Matta, 1984).
Molecular Structure Analysis
The molecular structure of this compound has been elucidated using techniques such as 13C-nuclear magnetic resonance (NMR) spectroscopy. These studies confirm the complex arrangement of the sugar units and the presence of protective groups that are strategically placed to facilitate further chemical modifications (Piskorz, Abbas, & Matta, 1984).
Chemical Reactions and Properties
This compound participates in various chemical reactions, including glycosylation, where sugar units are linked together to form more complex carbohydrates. The protective groups such as benzyl and acetyl play a crucial role in these reactions, enabling the selective formation of bonds without undesired side reactions. The chemical properties of this compound, including its reactivity and stability, are largely influenced by the protective groups and the stereochemistry of the sugar units (Jacquinet & Sinaÿ, 1975).
Aplicaciones Científicas De Investigación
Synthesis and Characterization
Benzyl 2-Acetamido-2-deoxy-3-O-(2,3,4-tri-O-benzyl-alpha-L-fucopyranosyl)-4,6-benzylidene-alpha-D-glucopyran is a complex molecule involved in the synthesis of various saccharides, illustrating its pivotal role in carbohydrate chemistry. Researchers have developed methodologies for condensing this compound with other saccharide units, leading to the creation of disaccharides and trisaccharides with specific structural configurations. For instance, the condensation with 2,3,4-tri-O-acetyl-alpha-D-fucopyranosyl bromide facilitated the synthesis of trisaccharide derivatives, showcasing the molecule's utility in constructing complex carbohydrate structures (Piskorz, Abbas, & Matta, 1984; Jacquinet & Sinaÿ, 1975). These syntheses not only highlight the compound's versatility in forming glycosidic bonds but also its potential in generating molecules with biological significance.
Role in Glycoscience
The molecule serves as a critical intermediate in the synthesis of glycoconjugates, contributing to our understanding of glycoscience and its applications in developing biomimetic materials, pharmaceuticals, and understanding biological recognition processes. The synthesis of tetrasaccharides and disaccharides utilizing this compound as a key intermediate demonstrates its importance in mimicking natural glycan structures found on the surfaces of cells, potentially influencing studies on cell-cell interaction, immune response, and pathogen recognition (Milat & Sinaÿ, 1981; Rachaman & Jeanloz, 1969).
Contributions to Synthetic Chemistry
This compound exemplifies the advancements in synthetic chemistry techniques, particularly in the realm of selective glycosylation reactions. The methodologies developed for its use have refined our ability to construct saccharides with precise stereochemistry, leading to a deeper understanding of the structure-function relationships in carbohydrates. These advances are not only theoretical but also have practical implications, such as in the design of novel therapeutics and the exploration of carbohydrate-based materials (Dejter-Juszynski & Flowers, 1973; Nishimura, Kurita, & Kuzuhara, 1990).
Propiedades
IUPAC Name |
N-[(4aR,6S,7R,8R,8aS)-8-[(2S,3S,4R,5R,6S)-6-methyl-3,4,5-tris(phenylmethoxy)oxan-2-yl]oxy-2-phenyl-6-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C49H53NO10/c1-33-42(52-28-35-18-8-3-9-19-35)45(53-29-36-20-10-4-11-21-36)46(54-30-37-22-12-5-13-23-37)49(57-33)60-44-41(50-34(2)51)48(55-31-38-24-14-6-15-25-38)58-40-32-56-47(59-43(40)44)39-26-16-7-17-27-39/h3-27,33,40-49H,28-32H2,1-2H3,(H,50,51)/t33-,40+,41+,42+,43+,44+,45+,46-,47?,48-,49-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFYRCMOBILUYAN-RDKJJBGSSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(OC3C2OC(OC3)C4=CC=CC=C4)OCC5=CC=CC=C5)NC(=O)C)OCC6=CC=CC=C6)OCC7=CC=CC=C7)OCC8=CC=CC=C8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O[C@@H]2[C@H]([C@H](O[C@H]3[C@H]2OC(OC3)C4=CC=CC=C4)OCC5=CC=CC=C5)NC(=O)C)OCC6=CC=CC=C6)OCC7=CC=CC=C7)OCC8=CC=CC=C8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C49H53NO10 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
815.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 71313758 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(3aR,4R,5R,6aS)-4-[3-(Ethyleneketal)decanyl]hexahydro-5-hydroxy-2H-cyclopenta[b]furan-2-one](/img/structure/B1141021.png)
![(3aR,4R,5R,6aS)-Hexahydro-5-hydroxy-4-(3-oxo-1-decenyl)-2H-cyclopenta[b]furan-2-one 5-(4-Phenylbenzoate)](/img/structure/B1141022.png)
![(3aR,4R,5R,6aS)-4-[3-(Ethyleneketal)decanyl]hexahydro-5-hydroxy-2H-cyclopenta[b]furan-2-one 5-(4-Phenylbenzoate)](/img/structure/B1141023.png)


![methyl (3S,4S,5S,6S)-3,4,5-triacetyloxy-6-[3-acetyloxy-5-[2-(4-acetyloxyphenyl)ethenyl]phenoxy]oxane-2-carboxylate](/img/structure/B1141030.png)

